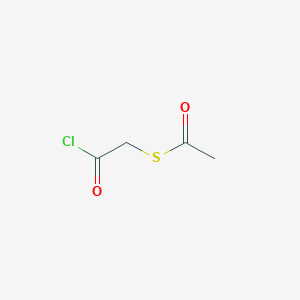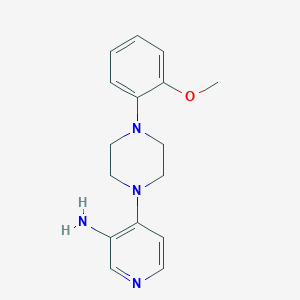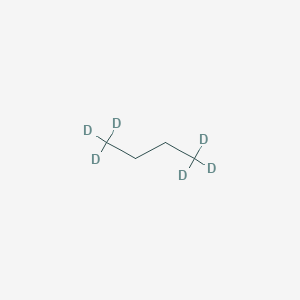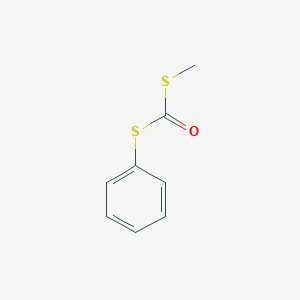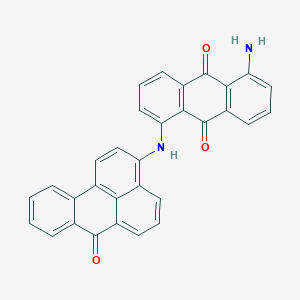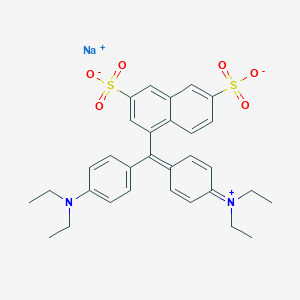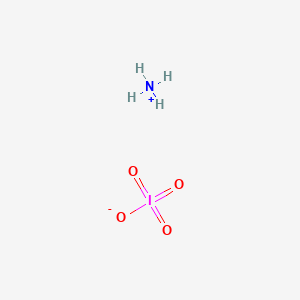
Ammonium periodate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium periodate is a chemical compound that is commonly used in scientific research. It is an oxidizing agent that is used in the synthesis of various organic compounds. The compound has been extensively studied for its unique properties and potential applications in various fields of research.
Wirkmechanismus
Ammonium periodate is an oxidizing agent that reacts with organic compounds to produce a variety of products. The mechanism of action involves the transfer of electrons from the organic compound to the ammonium periodate, resulting in the formation of a variety of oxidation products.
Biochemische Und Physiologische Effekte
Ammonium periodate has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species. It has also been shown to have an impact on the activity of various enzymes and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
Ammonium periodate has several advantages for use in lab experiments. It is a relatively inexpensive and readily available oxidizing agent that can be easily synthesized. However, it also has some limitations, such as its potential to produce toxic byproducts and its sensitivity to pH changes.
Zukünftige Richtungen
There are several areas of research that could benefit from further investigation into the properties and potential applications of ammonium periodate. Some potential future directions include the development of new synthesis methods, the investigation of its impact on cellular signaling pathways, and the exploration of its potential as an antimicrobial agent.
In conclusion, ammonium periodate is a versatile and useful chemical compound that has a wide range of applications in scientific research. Its unique properties make it a valuable tool for the synthesis of organic compounds and the analysis of carbohydrates and glycoproteins. Further research into this compound could lead to new discoveries and potential applications in various fields of research.
Synthesemethoden
Ammonium periodate can be synthesized by the reaction of ammonium iodate with hydrogen peroxide. The reaction is typically carried out in an aqueous solution and requires careful control of the reaction conditions to ensure the formation of high-quality crystals.
Wissenschaftliche Forschungsanwendungen
Ammonium periodate is widely used in scientific research due to its unique properties. It is commonly used as an oxidizing agent in the synthesis of various organic compounds. It is also used in the analysis of carbohydrates and glycoproteins.
Eigenschaften
CAS-Nummer |
13446-11-2 |
|---|---|
Produktname |
Ammonium periodate |
Molekularformel |
H4INO4 |
Molekulargewicht |
208.941 g/mol |
IUPAC-Name |
azanium;periodate |
InChI |
InChI=1S/HIO4.H3N/c2-1(3,4)5;/h(H,2,3,4,5);1H3 |
InChI-Schlüssel |
URGYLQKORWLZAQ-UHFFFAOYSA-N |
SMILES |
[NH4+].[O-]I(=O)(=O)=O |
Kanonische SMILES |
[NH4+].[O-]I(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



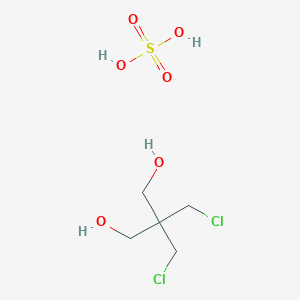
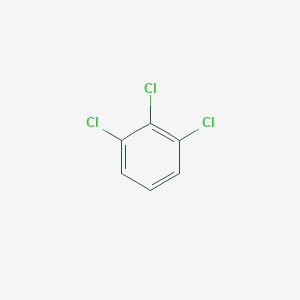
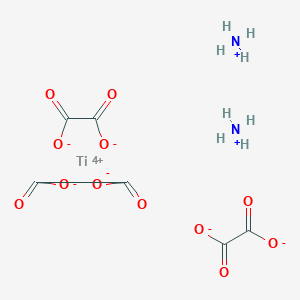
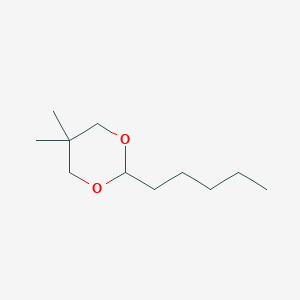
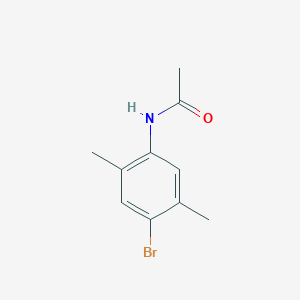
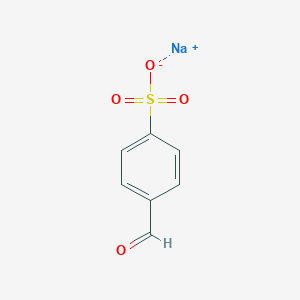
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B84251.png)

